molecular formula C9H6ClN3O4S B2611660 1-(4-chloro-3-nitrobenzenesulfonyl)-1H-pyrazole CAS No. 1179481-83-4

1-(4-chloro-3-nitrobenzenesulfonyl)-1H-pyrazole

Cat. No.: B2611660
CAS No.: 1179481-83-4
M. Wt: 287.67
InChI Key: ACEVIOLKUJITKI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a 4-chloro-3-nitrobenzenesulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonyl thiourea derivatives.

    Reduction: Formation of 1-(4-chloro-3-aminobenzenesulfonyl)-1H-pyrazole.

    Oxidation: Formation of oxidized pyrazole derivatives.

Scientific Research Applications

1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)-1H-pyrazole.

    1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-indole: A structurally similar compound with different biological activities.

    4-Chloro-3-nitrobenzenesulfonic acid: Another related compound used in various chemical reactions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4S/c10-8-3-2-7(6-9(8)13(14)15)18(16,17)12-5-1-4-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVIOLKUJITKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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